molecular formula C22H27FN2O4S B12499485 N-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide

N-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide

Cat. No.: B12499485
M. Wt: 434.5 g/mol
InChI Key: XCHJFJAWIDKECW-UHFFFAOYSA-N
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Description

N-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a cycloheptyl group, a fluorophenyl sulfonyl group, and a methoxyphenyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Glycinamide Backbone: The glycinamide backbone is synthesized through the reaction of glycine with appropriate amines under controlled conditions.

    Introduction of the Cycloheptyl Group: The cycloheptyl group is introduced via alkylation reactions using cycloheptyl halides.

    Attachment of the Fluorophenyl Sulfonyl Group: The fluorophenyl sulfonyl group is attached through sulfonylation reactions using fluorophenyl sulfonyl chlorides.

    Addition of the Methoxyphenyl Group: The methoxyphenyl group is added through etherification reactions using methoxyphenyl halides.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of sulfonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom in the fluorophenyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH~4~) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Cleavage of sulfonyl groups, leading to simpler amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • N-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide
  • N-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Uniqueness

N-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide stands out due to the presence of the methoxyphenyl group, which imparts unique chemical properties and potential biological activities. This distinguishes it from other similar compounds that may lack this functional group.

Properties

Molecular Formula

C22H27FN2O4S

Molecular Weight

434.5 g/mol

IUPAC Name

N-cycloheptyl-2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)acetamide

InChI

InChI=1S/C22H27FN2O4S/c1-29-20-12-10-19(11-13-20)25(30(27,28)21-14-8-17(23)9-15-21)16-22(26)24-18-6-4-2-3-5-7-18/h8-15,18H,2-7,16H2,1H3,(H,24,26)

InChI Key

XCHJFJAWIDKECW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NC2CCCCCC2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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